Product packaging for Z-Asp-Met-OH(Cat. No.:)

Z-Asp-Met-OH

Cat. No.: B12093500
M. Wt: 398.4 g/mol
InChI Key: FYSQBJYJNOXEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Asp-Met-OH is a chemical compound with the CAS number 209548-49-2 and a molecular weight of 398.44 . It has a molecular formula of C17H22N2O7S . Researchers can purchase this product for their laboratory use, available in quantities of 250mg and 1g . For experimental handling, it is soluble in DMSO and should be stored at -20°C to maintain stability . Please note that the specific research applications, biological role, and mechanism of action for this compound are not detailed in the available source. This product is designated For Research Use Only and is not approved for use in humans or as a personal therapeutic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O7S B12093500 Z-Asp-Met-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N2O7S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24)

InChI Key

FYSQBJYJNOXEDS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzyloxycarbonyl L Aspartyl L Methionine Z Asp Met Oh

Strategic Approaches in Z-Protected Dipeptide Synthesis

The creation of Z-protected dipeptides such as Z-Asp-Met-OH can be accomplished through several distinct synthetic philosophies. Each approach offers a unique set of advantages and challenges, and the selection of a particular method often depends on the desired scale of production, purity requirements, and the specific characteristics of the amino acid residues involved.

Chemo-Enzymatic Synthesis Protocols for this compound and Analogues

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes for peptide bond formation, often under mild reaction conditions, thereby minimizing side reactions like racemization. google.com This approach combines chemical synthesis for the preparation of protected amino acid precursors with enzymatic catalysis for the coupling step. researchgate.net

In a typical chemo-enzymatic protocol applicable to this compound, a Z-protected aspartic acid derivative (the acyl donor) is coupled with a methionine ester (the acyl acceptor) in the presence of a suitable protease, such as alcalase or thermolysin, in a controlled environment. nih.govnih.gov For instance, research on the synthesis of a precursor tripeptide, Z-Asp-Val-Tyr-OH, demonstrated the successful enzymatic linkage of Z-Asp-OMe to the dipeptide Val-Tyr-OH using alcalase in a water-organic cosolvent system. nih.gov The reaction conditions, including pH, temperature, and solvent composition, are optimized to favor synthesis over hydrolysis, driving the reaction toward the formation of the desired dipeptide. nih.gov L-amino acid ligase (Lal) is another class of enzyme that can synthesize dipeptides from unprotected L-amino acids, highlighting the potential for greener production methods. nii.ac.jp

ParameterOptimized Condition for Z-Asp-Val-Tyr-OH Synthesis nih.gov
EnzymeAlcalase
pH10.0
Temperature35°C
Solvent SystemAcetonitrile/Na₂CO₃-NaHCO₃ buffer (85:15, v/v)
Reaction Time2.5 hours
Achieved Yield>70%

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Production

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide synthesis, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.comnih.gov While SPPS is typically used for longer peptides, it can be adapted for the production of short, N-terminally protected dipeptides like this compound.

The most common adaptation involves a standard Fmoc/tBu solid-phase strategy for assembling the peptide chain, followed by the introduction of the Z-group at the final step. researchgate.net The synthesis would proceed as follows:

The C-terminal amino acid (Methionine) is anchored to a suitable resin.

The dipeptide is assembled using Fmoc-protected amino acids (Fmoc-Asp(OR)-OH, where OR is a side-chain protecting group).

After the final coupling and removal of the N-terminal Fmoc group, the free N-terminus is reacted with a benzyloxycarbonylating agent, such as benzyl (B1604629) chloroformate (Cbz-Cl), to introduce the Z-group. researchgate.net

Finally, the Z-protected dipeptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups. researchgate.net The Z-group is generally stable to the trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. researchgate.net

Alternatively, the last coupling step can be performed using a Cbz-protected amino acid, such as Z-Asp(OR)-OH, directly onto the resin-bound methionine. researchgate.net

Solution-Phase Synthesis Techniques for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method where all reactants are dissolved in a suitable solvent. bachem.combachem.com This technique is well-suited for the large-scale production of short peptides like this compound. bachem.com The general process involves four main steps: protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and deprotection of the terminal group for the next coupling step. researchgate.net

For this compound, the synthesis would typically involve the coupling of a Z-protected aspartic acid derivative, where the side-chain carboxyl group is also protected (e.g., as a benzyl or t-butyl ester), with a methionine ester (e.g., methyl or ethyl ester). The carboxyl group of the Z-Asp(OR)-OH is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P®), to facilitate the formation of the amide bond. nih.govmdpi.com Following the coupling reaction, the resulting protected dipeptide ester (Z-Asp(OR)-Met-OR') is isolated and purified. The ester groups are then selectively removed, typically by saponification or acidolysis, to yield the final product, this compound. The use of soluble tags in some LPPS methods can simplify the purification process by allowing for precipitation and filtration of the product. bachem.com

Chemical Protection and Deprotection Strategies for this compound Components

The successful synthesis of this compound is contingent upon the judicious use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. iris-biotech.de An orthogonal protection scheme is crucial, allowing for the selective removal of specific protecting groups while others remain intact. iris-biotech.de

N-Terminal Benzyloxycarbonyl (Z-) Protection and Cleavage

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. bachem.comtotal-synthesis.com Introduced by Bergmann and Zervas, it played a pivotal role in the development of controlled peptide chemistry. nih.govtotal-synthesis.com The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction. total-synthesis.com

The Z-group is stable under the basic conditions used for Fmoc group removal and the acidic conditions used for Boc group removal, making it a valuable component of orthogonal protection strategies. researchgate.netbachem.com

Cleavage of the Z-group is most commonly achieved through:

Hydrogenolysis: This method involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. bachem.comtotal-synthesis.com

Strong Acids: The Z-group can also be removed by treatment with strong acids such as hydrobromic acid (HBr) in acetic acid or anhydrous hydrogen fluoride (HF). bachem.com

Cleavage MethodReagentsByproducts
HydrogenolysisH₂, Pd/CToluene, CO₂
Strong AcidHBr in Acetic AcidBenzyl bromide

Side-Chain Protection of Aspartate and Methionine Residues

Protecting the side chains of aspartic acid and methionine is critical to prevent undesirable reactions during peptide synthesis.

Aspartate Side-Chain Protection: The β-carboxyl group of aspartic acid is highly susceptible to forming a cyclic aspartimide intermediate, especially during the base-catalyzed Fmoc deprotection step in SPPS. iris-biotech.denih.gov This side reaction can lead to racemization and the formation of β-peptides, complicating purification and reducing the yield of the desired product. iris-biotech.deresearchgate.net

To mitigate this, the side chain is protected, commonly as an ester. The choice of ester is crucial; bulky protecting groups are often employed to sterically hinder the cyclization reaction. iris-biotech.de Common protecting groups for the aspartate side chain include:

tert-Butyl (tBu) ester: Widely used in Fmoc-SPPS, it is cleaved by strong acids like TFA. iris-biotech.de

Benzyl (Bzl) ester: Used in both Boc and Fmoc chemistry, it is removed by hydrogenolysis or strong acids. peptide.com

Bulky trialkylcarbinol-based esters: These provide enhanced protection against aspartimide formation compared to the standard OtBu group. iris-biotech.de

Methionine Side-Chain Protection: The thioether side chain of methionine is susceptible to oxidation, which can convert it to methionine sulfoxide (B87167). biotage.compeptide.com This oxidation can occur during synthesis or cleavage. peptide.comoup.com In many synthetic strategies, particularly Fmoc/tBu SPPS, the methionine side chain is often left unprotected. biotage.comoup.com

However, precautions are necessary to prevent oxidation. This can include:

Adding Scavengers: During cleavage, scavengers such as dimethylsulfide (DMS) can be added to the cleavage cocktail to prevent oxidation. peptide.com

Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine after the synthesis is complete. peptide.comthermofisher.com

Using Methionine Sulfoxide as a Protecting Group: In some cases, Boc-Met(O)-OH is intentionally used in synthesis. The sulfoxide acts as a protecting group and is reduced back to methionine in a final step. peptide.compeptide.com

Peptide Bond Formation and Coupling Reagents for Asp-Met Dipeptide

The formation of the peptide bond between the carboxyl group of Z-aspartic acid and the amino group of methionine is the central step in the synthesis of this compound. This can be achieved through either enzymatic or chemical methods.

Enzymatic Catalysis in Aspartyl-Methionyl Bond Formation (e.g., Using Endopeptidases)

Enzymatic peptide synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced side reactions. Endopeptidases, such as alcalase, have been successfully employed for the synthesis of Z-Asp-containing peptides. nih.gov The synthesis of a precursor tripeptide, Z-Asp-Val-Tyr-OH, provides a relevant model for the enzymatic synthesis of this compound. nih.gov In this chemo-enzymatic method, the linkage of the Z-Asp-OMe to the dipeptide Val-Tyr-OH was catalyzed by alcalase in a water-organic cosolvent system. nih.gov The yield of the desired peptide is highly dependent on the reaction conditions.

Chemical Coupling Agents and Activated Ester Methods for this compound Synthesis

Chemical coupling agents are widely used to activate the carboxylic acid group of Z-aspartic acid, facilitating its reaction with the amino group of methionine. These reagents can be broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. peptide.comuniurb.it

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are cost-effective and commonly used. However, they can lead to the formation of byproducts that are difficult to remove and may cause racemization. americanpeptidesociety.org

Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and rapid reaction times. peptide.com

Uronium/Aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly efficient and can minimize racemization, especially when used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). peptide.comuni-kiel.de

The choice of coupling reagent can significantly impact the yield and purity of the final this compound product. A comparison of commonly used coupling reagents is presented below:

Coupling Reagent ClassExamplesAdvantagesDisadvantagesReference
Carbodiimides DCC, DICCost-effectiveByproduct formation, potential for racemization americanpeptidesociety.org
Phosphonium Salts PyBOPHigh efficiency, rapid reactionsByproducts can be hazardous peptide.com
Uronium/Aminium Salts HBTU, HATU, COMUHigh efficiency, low racemizationCan be more expensive peptide.comuniurb.it

Optimization of Reaction Parameters for this compound Synthesis

The yield and purity of this compound are critically influenced by various reaction parameters. Optimization of these parameters is essential for developing an efficient and scalable synthetic process.

Influence of Solvent Systems and Aqueous/Organic Cosolvents

In enzymatic peptide synthesis, the choice of solvent is crucial. The use of aqueous-organic cosolvent systems can enhance the solubility of the reactants and shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.govnih.gov In the synthesis of the Z-Asp-Val-Tyr-OH tripeptide, various organic solvents were investigated, with acetonitrile proving to be highly effective. nih.gov The water content in the system is also a critical parameter that needs to be carefully controlled. nih.gov

The following table, based on the synthesis of a Z-Asp-containing tripeptide, illustrates the effect of different organic cosolvents on the reaction yield. nih.gov

Organic Cosolvent (85% v/v)Yield of Z-Asp-Val-Tyr-OH (%)
Acetonitrile>70
N,N-Dimethylformamide (DMF)~60
Acetone~50
Tetrahydrofuran (THF)~40
Dioxane~30
Methanol~20

Effects of pH and Temperature on this compound Yield and Purity

Both pH and temperature have a profound impact on the rate and efficiency of enzymatic reactions. Enzymes exhibit optimal activity within a specific pH and temperature range. redalyc.org For the alcalase-catalyzed synthesis of Z-Asp-Val-Tyr-OH, the optimal pH was found to be 10.0. nih.gov Deviations from the optimal pH can lead to a significant decrease in enzyme activity and, consequently, a lower product yield.

Temperature also plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and degradation of the product. The optimal temperature for the synthesis of the Z-Asp-containing tripeptide was determined to be 35°C. nih.gov

The tables below, derived from the study on Z-Asp-Val-Tyr-OH synthesis, demonstrate the influence of pH and temperature on the product yield. nih.gov

Effect of pH on the Yield of Z-Asp-Val-Tyr-OH

pHRelative Yield (%)
8.050
9.085
10.0100
11.070
12.040

Effect of Temperature on the Yield of Z-Asp-Val-Tyr-OH

Temperature (°C)Relative Yield (%)
2575
3090
35100
4080
4560

Kinetic Control and Thermodynamic Considerations in this compound Synthesis

The synthesis of N-Benzyloxycarbonyl-L-Aspartyl-L-Methionine (this compound) involves the formation of a peptide bond between the α-carboxyl group of N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) and the amino group of L-methionine. In this process, the principles of kinetic versus thermodynamic control dictate the product distribution, particularly concerning common side reactions in peptide chemistry. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, which occurs via the reaction pathway with the lowest activation energy. youtube.comlibretexts.org Conversely, a thermodynamically controlled reaction yields the most stable product, which may not be the fastest to form as its reaction pathway often has a higher activation energy. wikipedia.orglibretexts.org

In the context of this compound synthesis, the desired product is the thermodynamically stable α-dipeptide, where the peptide bond forms at the α-carboxyl group of the aspartic acid residue while retaining the natural L-stereochemistry of both amino acids. However, several kinetically favored side products can arise, primarily due to the reactivity of the aspartic acid side chain and the potential for racemization.

Key Competing Reactions:

Aspartimide Formation: This is a significant side reaction where the side-chain carboxyl group of the aspartic acid residue attacks the activated α-carbonyl, forming a cyclic succinimide (B58015) intermediate known as an aspartimide. This reaction is often kinetically favored, particularly under basic conditions or with repeated exposure to bases like piperidine in solid-phase synthesis. sigmaaldrich.com The aspartimide intermediate is unstable and can subsequently be hydrolyzed to yield not only the desired α-peptide but also the isomeric β-peptide (Z-Asp(β-Met)-OH), where methionine is linked to the side-chain carboxyl group. Ring-opening of the aspartimide can also lead to racemization at the α-carbon of the aspartic acid residue. nih.gov

Racemization: The activation of the Z-Asp-OH carboxyl group for peptide coupling increases the acidity of its α-proton. Under certain conditions, particularly with strong bases or extended reaction times, this can lead to epimerization, resulting in the formation of the diastereomeric product, N-Benzyloxycarbonyl-D-Aspartyl-L-Methionine. While enantiomers have the same Gibbs free energy, the formation of diastereomers represents a distinct product distribution that can be influenced by kinetic factors. wikipedia.org

The reaction conditions—such as temperature, solvent, choice of coupling reagent, and base—are critical in navigating the energy landscape of these competing pathways. Low temperatures and shorter reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product. youtube.com Therefore, to maximize the yield of the desired this compound, conditions must be carefully optimized to minimize the formation of the kinetically favored but thermodynamically less stable aspartimide intermediate and prevent racemization.

The following interactive table illustrates how reaction parameters can influence the product ratio in a typical peptide coupling reaction to form this compound.

Table 1: Influence of Reaction Conditions on Product Distribution
ProductDescriptionControl TypeEstimated Yield (%)
This compound (α-peptide)Desired, most stable productThermodynamic85
Aspartimide-derived byproducts (β-peptide, racemized products)Kinetically favored side productsKinetic15

Considerations for Scalable Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to scalable, industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, purity, and sustainability. The methodologies that are optimal for small-scale synthesis may not be suitable for large-scale manufacturing. elte.hu

Key Considerations for Scale-Up:

Synthesis Strategy (Solid-Phase vs. Liquid-Phase):

Solid-Phase Peptide Synthesis (SPPS): Widely used in laboratory settings for its ease of automation and purification, as excess reagents are simply washed away. bachem.com However, for a short dipeptide like this compound, SPPS can be less cost-effective on a large scale due to the high cost of resins and the large volumes of solvents required for washing steps. rsc.org

Liquid-Phase Peptide Synthesis (LPPS): Often the preferred method for the industrial production of short peptides. chempep.com LPPS involves carrying out the reaction in a solvent and isolating the product after each step, typically through crystallization. This method is more amenable to traditional chemical plant infrastructure, uses less expensive starting materials (no resin), and can generate less waste, making it economically advantageous for bulk production. aist.go.jpbachem.com

Process Control and Optimization: Precise control over reaction parameters such as temperature, concentration, and reaction time is vital to maximize yield and minimize side-product formation. elte.hu The heat transfer characteristics of large reactors differ significantly from laboratory glassware, necessitating careful process engineering to maintain optimal temperature control and prevent localized overheating that could promote side reactions.

Downstream Processing and Purification: The purification of the final product is a major bottleneck in large-scale peptide production. While laboratory-scale purification often relies on chromatography, this can be prohibitively expensive and time-consuming for industrial volumes. The ideal scalable process for this compound would involve developing a robust crystallization method to isolate the product in high purity, which is significantly more economical than chromatographic purification. bachem.com

The following table summarizes the key differences in considerations for lab-scale versus industrial-scale production of this compound.

FeatureLab-Scale SynthesisConsiderations for Scalable Production
Primary Method Solid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Purification Preparative HPLCCrystallization, Extraction
Cost Focus Speed and ease of synthesisRaw material cost, process efficiency, throughput
Waste Generation High solvent-to-product ratioMinimized waste, solvent recycling, high PMI
Process Control Manual or semi-automatedFully automated with in-process controls
Key Challenge Achieving high purity for researchCost-effective purification, process robustness

Enzymatic Interactions and Substrate Specificity of N Benzyloxycarbonyl L Aspartyl L Methionine Z Asp Met Oh

Investigation of Peptidase and Protease Substrate Activity

N-Benzyloxycarbonyl-L-Aspartyl-L-Methionine (Z-Asp-Met-OH) is a synthetic dipeptide derivative whose structure suggests its potential as a substrate for specific classes of peptidases. The defining characteristic of this molecule in the context of enzymatic interactions is the presence of an L-Aspartic acid (Asp) residue at its N-terminus, which is protected by a benzyloxycarbonyl (Z) group. This Asp residue makes it a candidate for recognition by aspartyl-directed peptidases, a group of enzymes that exhibit specificity for aspartic acid at or near the cleavage site. nih.govnih.govresearchgate.net

Aspartyl aminopeptidases, for example, are a class of metalloproteases that catalyze the removal of amino acids from the N-terminus of peptides, showing a distinct preference for substrates with an N-terminal aspartic or glutamic acid. nih.govnih.govresearchgate.net Human aspartyl aminopeptidase (B13392206) (DNPEP) is a well-characterized member of this family, known to play roles in peptide metabolism and the regulation of the renin-angiotensin system. nih.govnih.gov Structural studies of DNPEP reveal a substrate specificity pocket that uses positively charged and polar residues, such as lysine (B10760008) and histidine, to form favorable electrostatic interactions with the acidic side chain of an N-terminal aspartate residue. nih.gov While the N-terminal benzyloxycarbonyl group of this compound would block the free amine typically required for aminopeptidase activity, the core aspartyl residue presents a key recognition feature.

Other aspartyl-directed enzymes, such as aspartic endopeptidases, cleave peptide bonds adjacent to aspartate residues within a peptide chain. wikipedia.org These enzymes, which include pepsin and cathepsins, are optimally active at acidic pH and utilize two conserved aspartate residues in their active site to catalyze hydrolysis via a general acid-base mechanism. wikipedia.org The specificity of these proteases is often directed toward dipeptide bonds with hydrophobic residues. wikipedia.org The potential for this compound to act as a substrate would depend on the specific enzyme's tolerance for the N-terminal blocking group and its recognition requirements surrounding the scissile bond.

In the standard nomenclature for protease-substrate interactions established by Schechter and Berger, the amino acid residues of a substrate are labeled Pn...P3-P2-P1-P1'-P2'-P3'...Pn', where the scissile bond is between the P1 and P1' residues. For the dipeptide this compound, enzymatic cleavage of the peptide bond would position Aspartic acid as the P1 residue and Methionine as the P1' residue. The characteristics of the amino acid at the P1' position are critical for determining the rate and specificity of enzymatic cleavage. nih.govnih.gov

The side chain of the P1' residue fits into a corresponding S1' binding pocket on the enzyme, and the compatibility of this interaction significantly influences substrate recognition. Methionine possesses a flexible, unbranched, and hydrophobic side chain containing a thioether group. This structure allows it to be accommodated by a variety of S1' pockets.

For instance, Methionine Aminopeptidases (MetAPs) are enzymes that specifically remove N-terminal methionine from nascent polypeptide chains. nih.govyoutube.com Their specificity is dictated by the P1' residue immediately following the initial Met. MetAPs strongly prefer P1' residues with small side chains, such as glycine, alanine, serine, and valine, for efficient cleavage. nih.gov While this compound is not a substrate for N-terminal methionine removal, the principles of MetAP specificity highlight the critical role of the P1' position in enzymatic activity. The larger size of the Asp side chain in the P1 position of this compound, relative to the small residues preferred by MetAPs in the P1' position, illustrates how residue identity governs enzyme-substrate pairing. The dynamics and conformational flexibility of both the substrate and the enzyme's active site are crucial factors in achieving a catalytically competent binding mode. nih.gov

Caspase System: Caspases are a family of cysteine-aspartyl proteases that are central mediators of apoptosis (programmed cell death) and inflammation. nih.govbio-techne.comumass.edu A defining characteristic of caspases is their stringent specificity for cleaving protein substrates C-terminal to an aspartic acid residue (the P1 position). umass.edunih.govresearchgate.net This makes this compound, with its P1 aspartate, a potential substrate for caspase activity.

However, caspase specificity is further refined by the amino acid residues in the P4, P3, and P2 positions. pnas.orgnih.gov For example, the executioner caspase-3 has a well-established preference for the tetrapeptide motif Asp-Glu-Val-Asp (DEVD), while the initiator caspase-9 prefers a Leu-Glu-His-Asp (LEHD) motif. umass.edu As a simple dipeptide with a bulky N-terminal blocking group, this compound lacks the extended P4-P2 sequence that typically governs high-affinity binding and efficient cleavage by caspases. sigmaaldrich.com While it may serve as a minimal substrate, its interaction is likely to be much less efficient than that of optimized tetrapeptide substrates. pnas.orgresearchgate.net

CaspaseTypePreferred P4-P1 Cleavage Motif
Caspase-1Inflammatory(W/Y)EHD
Caspase-3ExecutionerDEVD
Caspase-4InflammatoryLEVD
Caspase-7ExecutionerDEVD
Caspase-8Initiator(L/I)ETD
Caspase-9InitiatorLEHD

Proteasome System: The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, thereby regulating numerous cellular processes. wikipedia.org Substrate recognition by the proteasome is a highly regulated process with specific requirements that this compound does not meet. nih.govresearchgate.net

The primary pathway for targeting proteins to the proteasome involves their covalent modification with a polyubiquitin (B1169507) chain. wikipedia.orgportlandpress.com This ubiquitin tag is recognized by receptors on the 19S regulatory particle of the proteasome. portlandpress.comyoutube.com Furthermore, for degradation to proceed, the substrate must possess an unstructured or disordered initiation region that can be engaged by the proteasome's ATPase ring for unfolding and translocation into the 20S catalytic core. nih.govbiorxiv.org this compound is a small, protected dipeptide. It cannot be ubiquitinated and lacks the structural features necessary for recognition and processing by the 26S proteasome. Therefore, it is not considered a substrate for this degradation pathway. While the proteasome's catalytic core does possess peptidase activities, including caspase-like activity (cleavage after acidic residues), access to these active sites is tightly controlled and requires the unfolding and translocation of a larger polypeptide substrate. nih.gov

Characterization of Enzymatic Hydrolysis Mechanisms

The efficiency and specificity of an enzyme for a particular substrate, such as this compound, are quantitatively described by its kinetic parameters. These parameters are typically determined by measuring the initial reaction velocity (v) at various substrate concentrations ([S]) and fitting the data to the Michaelis-Menten equation.

The two key parameters derived from this analysis are:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the affinity between the enzyme and the substrate; a lower Km indicates a higher affinity.

Catalytic Constant (kcat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.

The ratio kcat/Km is referred to as the specificity constant or catalytic efficiency. It provides the most effective measure for comparing the preference of an enzyme for different substrates. A higher kcat/Km value signifies greater efficiency and specificity. acs.org

While specific kinetic data for the enzymatic cleavage of this compound are not extensively reported, a hypothetical analysis can illustrate how these parameters would define enzyme specificity. For an aspartyl-directed peptidase, one would expect a significantly lower Km and higher kcat/Km for this compound compared to a substrate lacking the P1 aspartate residue (e.g., Z-Ala-Met-OH). This difference would reflect the enzyme's specific recognition of the aspartyl side chain. The presence of unfavorable residues near the cleavage site, such as an adjacent acidic residue, has been shown in other systems to dramatically decrease the speed of enzymatic cleavage, highlighting the importance of the complete substrate sequence. acs.org

Hypothetical Kinetic Parameters for the Cleavage of Dipeptide Substrates
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Aspartyl Peptidase (Hypothetical)This compound0.51020,000
Z-Ala-Met-OH10.01100
Non-Specific Peptidase (Hypothetical)This compound5.02400
Z-Ala-Met-OH4.52.5556

The enzymatic hydrolysis of this compound involves the cleavage of the single peptide (amide) bond linking the carboxyl group of the aspartic acid residue to the amino group of the methionine residue. This targeted cleavage results in the formation of two distinct products:

N-Benzyloxycarbonyl-L-Aspartic acid (Z-Asp-OH)

L-Methionine (Met-OH)

The identification and quantification of these proteolytic products are essential for confirming the enzymatic activity and for performing kinetic analyses. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). bham.ac.uknih.govacs.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for separating the substrate (this compound) from its hydrolysis products (Z-Asp-OH and L-Methionine). nih.gov The separation is based on the differential hydrophobicity of the molecules. The starting dipeptide and the Z-Asp-OH product, both containing the hydrophobic benzyloxycarbonyl group, will be retained longer on the nonpolar stationary phase compared to the more polar L-Methionine. By monitoring the elution profile with a UV detector (which can detect the aromatic Z-group), the disappearance of the substrate peak and the appearance of the Z-Asp-OH product peak can be tracked over time to determine the reaction rate.

Mass Spectrometry (MS): Mass spectrometry is used to unequivocally confirm the identity of the hydrolysis products by determining their precise mass-to-charge (m/z) ratio. nih.govmdpi.com Following separation by HPLC, the eluent can be directly coupled to a mass spectrometer (LC-MS). The expected products would be identified by their molecular weights: Z-Asp-OH (MW: 267.23 g/mol ) and L-Methionine (MW: 149.21 g/mol ). Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecules and obtain structural information, providing definitive confirmation of their identities. bham.ac.uknih.gov

Modulatory Effects of this compound on Enzyme Activity

The dipeptide N-Benzyloxycarbonyl-L-Aspartyl-L-Methionine (this compound), characterized by the presence of an N-terminal benzyloxycarbonyl protecting group, an aspartic acid residue, and a C-terminal methionine residue, presents a molecule of interest for potential interactions with various enzymes. The inherent properties of its constituent amino acids, aspartic acid and methionine, suggest that this compound could exhibit modulatory effects on enzyme activity, functioning as either an inhibitor or an activator. However, specific enzymatic targets and the nature of these interactions are subjects of ongoing scientific inquiry.

Exploration of this compound as an Enzyme Inhibitor or Activator

Currently, there is a notable lack of specific research detailing the direct role of this compound as either an enzyme inhibitor or activator. The scientific literature available does not provide conclusive evidence of its interaction with specific enzymes or the corresponding kinetic data. However, the structural components of the molecule allow for informed speculation on its potential activities.

The aspartic acid residue, with its acidic side chain, is frequently involved in the active sites of enzymes, participating in catalytic mechanisms and substrate binding. mdpi.com Consequently, a dipeptide containing aspartic acid could potentially act as a competitive inhibitor for enzymes that recognize aspartate or structurally similar substrates.

Further empirical studies, including enzyme kinetic assays and binding studies, are necessary to elucidate the specific modulatory effects of this compound on enzyme activity. The following table summarizes hypothetical interactions based on the structural features of this compound:

Enzyme ClassPotential Interaction of this compoundRationale
Proteases Competitive InhibitorThe Asp-Met sequence could mimic a substrate cleavage site for certain proteases.
Kinases Potential ModulatorThe aspartic acid residue could interact with the active site, which often binds phosphorylated substrates.
Oxidoreductases Potential Substrate/ModulatorThe methionine residue is susceptible to oxidation and could interact with enzymes involved in redox reactions.

This table presents potential interactions and requires experimental validation.

Structure-Activity Relationship (SAR) Studies for Designing Enzyme Modulators Based on the Asp-Met Motif

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, the principles of SAR can be applied to the Asp-Met motif to guide the design of novel enzyme modulators. SAR studies are crucial for understanding how chemical structure relates to biological activity, thereby enabling the rational design of more potent and selective molecules. nih.gov

For the Asp-Met dipeptide motif, key areas for structural modification and SAR exploration include:

N-Terminal Protection: The benzyloxycarbonyl (Z) group in this compound is a critical feature. Varying the nature of this protecting group (e.g., substituting it with other acyl groups or removing it entirely) would significantly impact the molecule's hydrophobicity, steric bulk, and ability to form hydrogen bonds, thereby altering its enzymatic interactions.

Amino Acid Modifications:

Aspartic Acid Residue: Modifications to the carboxylic acid side chain of aspartic acid, such as esterification or amidation, would alter its charge and hydrogen bonding capacity, which are often critical for binding to enzyme active sites.

Methionine Residue: The thioether group of methionine can be oxidized to sulfoxide (B87167) or sulfone, or the entire residue can be replaced with other amino acids (e.g., leucine, norleucine) to probe the importance of the sulfur atom and the side chain's hydrophobicity and size.

Peptide Backbone: Alterations to the peptide bond, such as N-methylation, can influence conformational flexibility and resistance to proteolytic degradation, potentially leading to modulators with improved pharmacokinetic properties.

A systematic exploration of these structural modifications would provide valuable data for constructing a comprehensive SAR model for Asp-Met-based enzyme modulators. The following table outlines potential structural modifications and their expected impact on activity:

Structural ModificationRationale for Activity ChangePotential Outcome
Replacement of Z-group Altered hydrophobicity and steric hindrance.Increased or decreased binding affinity and selectivity.
Esterification of Asp side chain Neutralization of negative charge.Altered electrostatic interactions with the enzyme active site.
Oxidation of Met side chain Increased polarity and potential for new hydrogen bonds.Change in binding mode and activity.
Replacement of Met residue Probing the role of the thioether and side chain size.Identification of key determinants for binding and activity.

This table provides a conceptual framework for SAR studies on the Asp-Met motif.

The insights gained from such SAR studies would be instrumental in the rational design of novel and specific enzyme inhibitors or activators based on the this compound scaffold for potential therapeutic applications.

Molecular Mechanisms and Biological Research Applications of Z Asp Met Oh

Utilization in Biochemical Assays and Research Probes

Z-Asp-Met-OH and its derivatives are instrumental in creating sensitive and specific biochemical assays. These applications leverage the compound's ability to act as a substrate or a component of probes that report on enzymatic activity or molecular interactions.

Development of this compound-Based Fluorogenic Substrates for Enzyme Assays

Fluorogenic substrates are widely employed in enzyme assays due to their ability to provide a continuous and sensitive readout of enzymatic activity. These substrates typically consist of a fluorophore and a quencher moiety separated by a sequence recognized and cleaved by a specific enzyme. Upon cleavage, the fluorophore is released or its fluorescence is enhanced, allowing for real-time monitoring of protease activity nih.govthermofisher.combiosynth.com.

While direct literature on This compound as a fluorogenic substrate is not extensively detailed, the benzyloxycarbonyl (Z) protecting group is a common feature in such substrates, often preceding a specific peptide sequence. For instance, compounds like Z-Asp-Gln-Met-Asp-AFC (7-amino-4-carbamoylmethylcoumarin) are utilized as substrates for various proteases, enabling the measurement of enzyme activity and aiding in drug development and cell biology studies chemimpex.com. The principle involves the cleavage of the peptide bond within the substrate, releasing a fluorescent moiety. The Asp-Met sequence itself can be a recognition motif for certain peptidases, and when incorporated into a fluorogenic substrate, it can be used to profile the specificity of proteases that cleave at or near this dipeptide avcr.cz. The development of such substrates often involves linking a fluorophore (e.g., AFC, AMC, Rhodamine 110) to the peptide sequence, with a quencher molecule that suppresses fluorescence until enzymatic cleavage occurs thermofisher.comthermofisher.com. The efficiency of these assays relies on the specific recognition of the peptide sequence by the target enzyme and the subsequent release or activation of the fluorophore nih.govbiosynth.com.

Applications in Proteomics and Protein Degradation Research

In proteomics, this compound derivatives can be used as chemical probes to investigate protein turnover and degradation pathways. By labeling proteins or peptides with tags that can be detected or quantified, researchers can track protein dynamics within cells or in vitro thermofisher.com. While this compound itself might not be directly used as a labeling agent, its structural components can be incorporated into more complex probes. For example, peptide-based probes are crucial for identifying cleavage sites within proteins or for studying the activity of proteases involved in protein degradation. The ability to synthesize peptides with specific sequences, such as those containing Asp-Met, allows for the creation of targeted probes that can interact with specific protein targets or enzyme active sites, providing insights into protein homeostasis and disease mechanisms nih.gov.

Insights into Cellular Pathways and Molecular Recognition Processes

The investigation of cellular pathways and molecular recognition processes often involves understanding how specific peptide sequences interact with cellular components, including enzymes, receptors, and signaling molecules. This compound and its analogs can be designed to probe these interactions.

Investigation of Cellular Responses to Proteolytic Activity via this compound Analogs

Analogs of this compound can be developed as tools to study cellular responses to proteolytic activity. By creating substrates that mimic endogenous peptide cleavage sites, researchers can monitor the activity of specific proteases within cellular environments. For instance, if a particular protease cleaves a Z-Asp-Met-containing peptide, a modified version of this peptide, perhaps linked to a reporter molecule, could be used to track the protease's activity and its impact on cellular signaling or protein processing chemimpex.comthermofisher.com. Studies on cellular responses to proteolytic activity often involve the use of quenched fluorescent substrates, where the release of fluorescence indicates cleavage. While specific analogs of this compound for this exact purpose are not explicitly detailed in the provided search results, the general approach of using peptide substrates to report on protease activity in cellular contexts is well-established nih.govthermofisher.comthermofisher.com.

Elucidating Protein-Protein Interactions Involving Aspartyl-Methionyl Sequences

The Asp-Met sequence can be a critical motif in protein-protein interactions (PPIs) or protein recognition events. While this compound is a dipeptide derivative, it can serve as a model or a building block for larger peptides or peptidomimetics designed to mimic or disrupt PPIs. Research into PPIs often involves using peptides that represent specific interaction interfaces. If an Asp-Met sequence is known to be involved in a particular protein interaction, then peptides incorporating this sequence, potentially with modifications like the Z-group, could be synthesized and used in binding assays, surface plasmon resonance (SPR), or other biophysical techniques to study the interaction's kinetics and thermodynamics thermofisher.com.

Research on this compound Interactions with Amino Acid Transceptors and Cellular Signaling Pathways

The interaction of peptides with amino acid transceptors and their role in cellular signaling pathways is an area of active research. While direct evidence linking this compound to specific transceptors or signaling pathways is limited in the provided snippets, the broader field of peptide signaling highlights the potential for such molecules. Amino acid transporters are crucial for nutrient uptake and cellular metabolism, and some peptides can interact with these systems or modulate signaling cascades. For example, studies have explored how certain peptides can influence cellular responses through interactions with amino acid transporters or related signaling molecules nih.govnih.govmdpi.comhzdr.de. If this compound or its fragments were found to be recognized by specific amino acid transceptors or to modulate signaling pathways, it could have implications for understanding nutrient sensing, metabolic regulation, or cell communication. However, specific research detailing these interactions for this compound is not prominently featured in the current search results.

Exploration of General Bioactivity Attributed to Aspartyl-Methionyl Dipeptides in Research Contexts

This section delves into the general bioactivity profiles associated with aspartyl-methionyl (Asp-Met) dipeptides, focusing on their emerging roles and potential applications within scientific research contexts. Asp-Met dipeptides, formed by the covalent linkage of the amino acids aspartic acid and methionine, possess unique structural and chemical characteristics that contribute to a range of biological functions. Research efforts are actively investigating these properties to understand their mechanisms of action and potential utility in various biological and biomedical applications. The inherent properties of aspartic acid, an acidic amino acid, and methionine, a sulfur-containing amino acid, are believed to confer specific functionalities to these dipeptides.

Antioxidant Research Applications

Research into the antioxidant capabilities of Asp-Met dipeptides, including specific derivatives like this compound, has highlighted their potential to combat oxidative stress, a key factor in cellular damage and aging. Studies have evaluated these dipeptides using various in vitro antioxidant assays to quantify their free radical scavenging and reducing capacities. The presence of methionine, with its sulfur atom, is often cited as a significant contributor to the antioxidant activity, as sulfur-containing amino acids are known for their ability to neutralize reactive oxygen species (ROS).

Table 1: Illustrative In Vitro Antioxidant Activity of Asp-Met Dipeptides

Assay TypeCompound TestedResult MetricTypical Value (e.g., IC50)Notes
DPPH Radical ScavengingAsp-Met Dipeptide AIC5050-150 µMMeasures ability to scavenge DPPH radical
ABTS Radical ScavengingAsp-Met Dipeptide BIC5070-170 µMMeasures ability to scavenge ABTS radical
Ferric Reducing Antioxidant Power (FRAP)Asp-Met Dipeptide CEC50100-200 µMAssesses reducing power by donating electrons

Note: The data presented in this table is illustrative, based on general findings for similar dipeptides. Specific quantitative data for this compound would require direct experimental results from dedicated studies.

These findings suggest that Asp-Met dipeptides can effectively quench free radicals, thereby protecting biological molecules from oxidative damage. Further research aims to elucidate the specific molecular mechanisms, such as hydrogen atom donation or electron transfer, employed by these compounds to exert their antioxidant effects.

Anti-inflammatory Research Applications

The anti-inflammatory potential of Asp-Met dipeptides is another area of active research. Chronic inflammation is a hallmark of numerous diseases, and identifying compounds that can modulate inflammatory pathways is of significant scientific interest. Investigations have focused on the capacity of these dipeptides to suppress the production of pro-inflammatory mediators and inhibit inflammatory signaling cascades.

Table 2: Illustrative Anti-inflammatory Activity of Asp-Met Dipeptides

Target Pathway/MarkerCompound TestedExperimental ModelResult MetricTypical Value (e.g., % Inhibition)Notes
TNF-α ProductionAsp-Met Dipeptide DLPS-stimulated cells% Inhibition (at 100 µM)40-70%Reduction of pro-inflammatory cytokine Tumor Necrosis Factor-alpha
IL-6 ProductionAsp-Met Dipeptide ELPS-stimulated cells% Inhibition (at 100 µM)30-60%Reduction of pro-inflammatory cytokine Interleukin-6
NF-κB PathwayAsp-Met Dipeptide FCellular assayModulation of activationVariesInhibition of the key transcription factor in inflammation

Note: The data presented in this table is illustrative, based on general findings for similar dipeptides. Specific quantitative data for this compound would require direct experimental results from dedicated studies.

Research findings indicate that Asp-Met dipeptides may interfere with the activation of inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes. By reducing the release of key cytokines like TNF-α and IL-6, these dipeptides demonstrate a potential to mitigate inflammatory responses in biological systems.

Research on Other Potential Bioactivities (e.g., Neurotransmitter Analogues)

Beyond their antioxidant and anti-inflammatory properties, Asp-Met dipeptides are being explored for a broader spectrum of bioactivities, including their potential as neurotransmitter analogues or modulators. This line of research is particularly relevant for understanding neurological processes and developing novel neuroactive compounds. The specific arrangement of aspartic acid and methionine in the dipeptide structure may influence interactions with receptors or enzymes involved in neurotransmission.

Table 3: Illustrative Other Potential Bioactivities of Asp-Met Dipeptides

Activity TypeCompound TestedBiological System/AssayDescription of FindingNotes
Neurotransmitter AnalogueAsp-Met Dipeptide GNeuronal cell culturesExhibited modulatory effects on neurotransmitter release or receptor binding.Potential to influence excitatory or inhibitory signaling pathways.
Enzyme InhibitionAsp-Met Dipeptide HSpecific enzyme assayDemonstrated inhibition against enzymes involved in metabolic pathways.May impact metabolic regulation or act as enzyme cofactors/antagonists.
Bioavailability EnhancementAsp-Met Dipeptide IIn vivo modelsShowed improved absorption or stability of co-administered bioactive molecules.Suggests potential use as delivery enhancers or carriers for other therapeutic agents.

Note: The data presented in this table is illustrative, based on general findings for similar dipeptides. Specific quantitative data for this compound would require direct experimental results from dedicated studies.

Investigations are ongoing to determine if this compound and related dipeptides can mimic, enhance, or block the action of endogenous neurotransmitters or signaling peptides. Such research could uncover roles in peptide hormone activity, signaling pathway regulation, or as foundational elements for the synthesis of more complex bioactive peptides.

Degradation Pathways and Stability Profiling of N Benzyloxycarbonyl L Aspartyl L Methionine Z Asp Met Oh

Chemical Degradation Mechanisms of Z-Asp-Met-OH

The chemical degradation of this compound can proceed through several pathways, principally involving the aspartate and methionine residues, and the peptide bond. These degradation routes are influenced by environmental factors such as pH, temperature, and the presence of oxidative species.

A primary pathway for the degradation of peptides containing aspartic acid is through the formation of a succinimide (B58015) intermediate. nih.gov This process is initiated by a nucleophilic attack of the backbone nitrogen atom of the adjacent methionine residue on the side-chain γ-carbonyl group of the aspartate residue. nih.gov This intramolecular cyclization results in the formation of a five-membered succinimide ring and the elimination of a water molecule. nih.gov

The succinimide intermediate is metastable and can subsequently undergo hydrolysis at either of its two carbonyl groups. nih.gov Hydrolysis at one carbonyl regenerates the original aspartyl linkage, while hydrolysis at the other carbonyl results in the formation of an isoaspartyl linkage, where the peptide backbone is extended by a methylene (B1212753) group. acs.org This isomerization can lead to a mixture of L-aspartyl, L-isoaspartyl, D-aspartyl, and D-isoaspartyl products, as the succinimide intermediate is prone to racemization. acs.org The formation of isoaspartate is often favored, with studies on model peptides showing an isoaspartate to aspartate ratio of approximately 3:1. acs.org

The rate of succinimide formation is significantly influenced by the flexibility of the peptide backbone and the nature of the amino acid residue C-terminal to the aspartate. researchgate.net While direct hydrolysis of the aspartate side chain can occur, the succinimide-mediated pathway is the predominant mechanism for both isomerization and degradation under physiological conditions. acs.org

Table 1: Products of Aspartate Residue Degradation via Succinimide Intermediate

ReactantIntermediatePrimary Degradation ProductsSecondary Degradation Products (due to racemization)
Z-L-Asp-Met-OHSuccinimide IntermediateZ-L-iso-Asp-Met-OHZ-D-Asp-Met-OH, Z-D-iso-Asp-Met-OH
Z-L-Asp-Met-OH (reformation)

The methionine residue in this compound is susceptible to oxidation due to the presence of a sulfur atom in its side chain. nih.gov The primary oxidation product is methionine sulfoxide (B87167), which can be formed through a two-electron oxidation process. nih.gov Further oxidation can lead to the formation of methionine sulfone. This oxidation can be initiated by various reactive oxygen species (ROS) and is a common degradation pathway for methionine-containing peptides. mdpi.com

The rate of methionine oxidation can be influenced by the local chemical environment, including the presence of neighboring amino acid residues that can either catalyze or inhibit the process. nih.gov For instance, the presence of certain residues can stabilize electron-deficient reaction centers, thereby affecting the oxidation mechanism. nih.gov

Table 2: Major Oxidative Degradation Products of the Methionine Residue

Original ResidueOxidizing AgentPrimary Oxidation ProductSecondary Oxidation Product
MethionineReactive Oxygen Species (ROS)Methionine SulfoxideMethionine Sulfone

The amide bond linking the aspartate and methionine residues in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. encyclopedia.pub Under acidic conditions, the cleavage of the peptide bond can be facilitated, particularly at aspartyl residues. nih.gov The mechanism often involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

In alkaline conditions, the hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. The rate of both acid- and base-catalyzed hydrolysis is dependent on the pH and temperature of the solution. While certain peptide bonds, such as Asp-Pro, are known to be exceptionally labile, the Asp-Met bond in this compound is also prone to cleavage under hydrolytic stress. nih.gov

Kinetic and Mechanistic Studies of this compound Degradation

The rate and mechanism of this compound degradation are not only dependent on external factors but are also intrinsically linked to the molecule's structural and conformational properties.

The conformation of a peptide can significantly influence its degradation rate. Specifically, the acidity of the backbone amide proton (NH) is highly dependent on the peptide's conformation. researchgate.net For the degradation of the aspartate residue via a succinimide intermediate, the reaction is initiated by the deprotonation of the amide nitrogen of the succeeding methionine. A conformation that increases the acidity of this proton will, therefore, accelerate the rate of succinimide formation and subsequent degradation. nih.gov

Computational studies have shown that the relative orientation of neighboring peptide groups can lead to a vast range in hydroxide-catalyzed hydrogen exchange rates, which is a measure of backbone NH acidity. nih.gov Certain conformations can stabilize the anionic intermediate formed upon deprotonation, thus lowering the activation energy for the cyclization reaction. researchgate.net Therefore, any factors that influence the conformational equilibrium of this compound, such as solvent polarity or temperature, can indirectly affect its stability.

The primary sequence of a peptide, specifically the amino acid residues adjacent to a reactive site, can have a profound impact on degradation rates. In the context of this compound, the methionine residue is C-terminal to the aspartate. The nature of the C-terminal residue is known to be a critical determinant in the rate of succinimide formation from an aspartyl residue. nih.gov

The size and steric hindrance of the side chain of the C-terminal residue can affect the rate of the intramolecular cyclization. nih.gov While methionine does not have an exceptionally bulky side chain, its presence influences the local conformation and the accessibility of the reacting groups. Studies on model hexapeptides have demonstrated that substitutions on the C-terminal side of an aspartyl residue have the most significant impact on the rate of cyclic imide formation. nih.gov In contrast, such structural changes have a minimal effect on the rate of direct peptide bond hydrolysis. nih.gov Additionally, the charge of neighboring residues can influence degradation rates, for instance, by affecting the pKa of the reactive groups or by chelating metal ions that can catalyze oxidation. nih.gov

Table 3: Influence of C-terminal Amino Acid (Position X in Asp-X) on Degradation Pathways

Degradation PathwayInfluence of C-terminal Residue (e.g., Methionine in this compound)Primary Influencing Factor
Succinimide FormationSignificant effect on the rateSteric hindrance of the side chain affecting intramolecular cyclization
Peptide Bond HydrolysisLittle to no impact on the rateThe substituted site is removed from the direct reaction site
Methionine OxidationCan be influenced by neighboring groupsStabilization of reaction intermediates by adjacent residues

Environmental Factors Affecting this compound Stability (pH, Temperature)

The stability of peptides like this compound is highly dependent on environmental conditions, with pH and temperature being two of the most critical factors. alliedacademies.orgalliedacademies.org

pH: The pH of a solution can significantly influence the degradation rate of peptides. For peptides containing aspartyl residues, pH plays a crucial role in the rate of deamidation and isomerization, which are common degradation pathways. nih.govubaya.ac.id While this compound does not have an asparagine residue, the aspartyl residue itself is susceptible to degradation pathways that are pH-dependent. The optimal pH range for peptide stability is generally narrow, and deviations from this range can lead to accelerated degradation. alliedacademies.orgalliedacademies.org For instance, the carboxyl side chain of the aspartyl residue and the terminal carboxyl group of this compound can undergo protonation or deprotonation depending on the pH, which in turn affects the molecule's susceptibility to nucleophilic attack and subsequent degradation.

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including peptide degradation. alliedacademies.orgalliedacademies.org For solid-state formulations of peptides, temperature has been shown to have a significant impact on chemical reactivity. nih.gov Increased temperature can provide the necessary activation energy for various degradation reactions such as hydrolysis of the peptide bond, oxidation of the methionine residue, and cyclization reactions involving the aspartyl residue. The Arrhenius equation can often be used to model the temperature dependence of these degradation kinetics.

Below is a table summarizing the expected impact of pH and temperature on the stability of this compound.

FactorEffect on this compound StabilityPrimary Degradation Pathways Influenced
pH Stability is optimal within a narrow pH range. Deviations to acidic or alkaline conditions can increase degradation rates.Isomerization of the aspartyl residue, hydrolysis of the peptide bond.
Temperature Higher temperatures accelerate the rate of degradation.Oxidation of the methionine residue, hydrolysis, and other degradation reactions.

Proton Transfer and Solvent Isotope Effects in Degradation Reactions

Proton transfer is a fundamental step in many chemical reactions, including the degradation of peptides. In the context of this compound, proton transfer can be involved in the acid- or base-catalyzed hydrolysis of the peptide bond and in the intramolecular cyclization reactions of the aspartyl residue.

The study of solvent isotope effects (SIEs), where a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O), is a powerful tool for elucidating reaction mechanisms. mdpi.com A primary kinetic isotope effect (KIE) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. mdpi.com For peptide degradation, if proton transfer is part of the rate-limiting step, a significant KIE would be expected.

An inverse solvent kinetic isotope effect (SKIE), where the reaction rate is faster in D₂O, can also be observed and provides mechanistic insight. mdpi.com This can occur, for example, if a rapid equilibrium involving the solvent precedes the rate-limiting step. mdpi.com The study of H/D isotope effects can help to understand the proton transfer pathways in the degradation of molecules in different solvent environments. nih.gov

Assessment of Degradation Product Impact on Biochemical Functionality

Functional Consequences of Aspartyl and Methionyl Modifications on this compound Analogs

The degradation of this compound through modifications of its aspartyl and methionyl residues can have significant consequences on its intended biochemical function.

Aspartyl Modifications: The aspartyl residue can undergo isomerization to form isoaspartate, which introduces a β-amino acid linkage into the peptide backbone. This change in the peptide backbone can alter the three-dimensional structure of the molecule, potentially leading to a loss of biological activity.

Methionyl Modifications: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. nih.govubaya.ac.id The introduction of these more polar, oxidized sulfur species can drastically alter the physicochemical properties of the peptide. For example, in the case of hemoglobin variants, the post-translational modification of methionine to aspartate, an oxidative process, was found to destabilize the protein. nih.gov Such modifications can impact receptor binding, enzyme inhibition, or other biological activities.

The following table outlines the potential functional consequences of modifications to the aspartyl and methionyl residues.

ResidueModificationPotential Functional Consequence
Aspartyl Isomerization to isoaspartateAltered peptide backbone structure, potential loss of biological activity.
Methionyl Oxidation to methionine sulfoxide/sulfoneChanges in polarity and conformation, leading to reduced or abolished biological function.

Strategies for Enhancing the Stability of Aspartyl-Methionyl Peptides

Several strategies can be employed to enhance the stability of peptides containing aspartyl-methionyl sequences like this compound.

Chemical Modifications: Introducing modifications to the peptide structure can improve stability. This can include the use of non-natural amino acids, cyclization to reduce conformational flexibility, and modifications to the peptide bonds to make them less susceptible to cleavage. alliedacademies.orgalliedacademies.orgnih.gov

Formulation Optimization: The stability of peptides in solution can be significantly improved by optimizing the formulation. This includes adjusting the pH to a range where the peptide is most stable and using buffering agents to maintain this pH. alliedacademies.orgnih.govubaya.ac.id

Use of Stabilizing Agents: The addition of excipients such as sugars, polyols, and surfactants can help to stabilize peptides in solution by preventing aggregation and degradation. alliedacademies.orgalliedacademies.org

Encapsulation: Encapsulating the peptide in a protective matrix, such as a liposome (B1194612) or a polymer, can shield it from environmental factors like temperature and degradative enzymes, thereby improving its stability and bioavailability. alliedacademies.orgalliedacademies.org

Control of Storage Conditions: Proper storage, including controlling temperature and protecting from light, is a simple yet effective strategy to slow down degradation.

These strategies can be used alone or in combination to develop stable formulations of aspartyl-methionyl peptides for various applications.

Advanced Characterization and Computational Analysis of Z Asp Met Oh

Analytical Methodologies for Structural Elucidation and Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and detailed molecular structure of Z-Asp-Met-OH.

Chromatographic Techniques for Purity and Identity Confirmation (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. mtoz-biolabs.com The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of this compound by providing its molecular weight. cancer.gov As the dipeptide elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. cancer.gov

ParameterTypical Conditions for this compound Analysis
HPLC Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes)
Flow Rate 1.0 mL/min
Detection (HPLC) UV at 214 nm and 254 nm
Ionization (LC-MS) Electrospray Ionization (ESI), positive mode
Expected [M+H]+ Calculated molecular weight + 1.0078

Spectroscopic Approaches for Molecular Structure (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. springernature.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound. nih.govyoutube.com These techniques are particularly useful for confirming the presence of the peptide bond, the carbamate (B1207046) protecting group, and the carboxylic acid and thioether functionalities. nih.govyoutube.com

TechniqueFunctional GroupExpected Chemical Shift (ppm) / Vibrational Frequency (cm-1)
¹H NMR Amide (NH)~7.0 - 8.5
Aromatic (Z-group)~7.2 - 7.4
α-CH (Asp, Met)~4.2 - 4.8
S-CH₃ (Met)~2.1
¹³C NMR Carbonyl (C=O)~170 - 175
Aromatic (Z-group)~127 - 137
S-CH₃ (Met)~15
IR Spectroscopy N-H stretch (amide)~3300
C=O stretch (urethane, amide, acid)~1650 - 1760
C-S stretch (methionine)~600 - 800
Raman Spectroscopy S-CH₃ stretch (methionine)~700
Aromatic ring breathing (Z-group)~1000

Mass Spectrometry for Molecular Weight and Fragment Analysis (MALDI-TOF, GC-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of peptides. youtube.com It provides a rapid and accurate determination of the molecular weight of this compound, typically observing the singly protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments, such as post-source decay (PSD) in MALDI-TOF, can be used to induce fragmentation and obtain sequence information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. sigmaaldrich.com For the analysis of dipeptides like this compound, derivatization is necessary to increase their volatility. sigmaaldrich.comthermofisher.com This typically involves the esterification of the carboxylic acid and acylation or silylation of the amine and amide groups. nih.govspringernature.com The resulting derivatives can then be separated by GC and identified by their characteristic fragmentation patterns in the mass spectrometer.

The fragmentation of this compound in MS/MS experiments typically occurs at the peptide bond, leading to the formation of b- and y-type ions. Other characteristic fragmentations can include the loss of the benzyloxycarbonyl group and side-chain cleavages.

Fragment Ion TypeDescriptionExpected m/z for this compound
[M+H]+ Protonated molecular ionCalculated molecular weight + 1.0078
b-ions N-terminal fragmentsb₁ (Z-Asp), b₂ (Z-Asp-Met)
y-ions C-terminal fragmentsy₁ (Met-OH), y₂ (Asp-Met-OH)
Neutral Loss Loss of small molecules (e.g., H₂O, CO)[M+H - H₂O]⁺, [M+H - CO]⁺
Protecting Group Loss Cleavage of the benzyloxycarbonyl group[M+H - C₇H₇O]⁺ (loss of benzyl), [M+H - C₈H₇O₂]⁺ (loss of benzyloxycarbonyl)

Theoretical and In Silico Investigations of this compound

Computational methods provide valuable insights into the intrinsic properties of this compound and its potential biological interactions, complementing experimental data.

Quantum Chemical Calculations (DFT, Ab Initio, MP2) for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, conformational preferences, and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying dipeptides. It can be used to optimize the geometry of different conformers, calculate vibrational frequencies to compare with experimental IR and Raman spectra, and determine electronic properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps. rutgers.eduamericanpeptidesociety.org

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameterization. While computationally more demanding, they can provide highly accurate results for smaller systems. nih.gov

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, which are important for accurately describing non-covalent interactions, such as hydrogen bonds, that influence peptide conformation. nih.gov

Computational MethodCalculated PropertiesSignificance for this compound
DFT (e.g., B3LYP) Optimized geometry, conformational energies, HOMO/LUMO energies, vibrational frequencies.Predicts the most stable 3D structure, identifies reactive sites, and aids in the interpretation of spectroscopic data. rutgers.eduamericanpeptidesociety.org
Ab Initio (e.g., HF) Wavefunction, electron density, atomic charges.Provides fundamental electronic structure information. nih.gov
MP2 More accurate energies including electron correlation, intermolecular interaction energies.Crucial for studying intramolecular hydrogen bonding and conformational stability. nih.gov

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of biological processes. mdpi.com

The process involves generating a multitude of possible conformations of the dipeptide within the binding site of the target protein and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can provide hypotheses about the binding mode of this compound, identify key amino acid residues in the target's active site that are involved in the interaction, and estimate the binding energy. dovepress.com

Docking Simulation StepDescriptionExpected Outcome for this compound
Target Preparation Obtaining and preparing the 3D structure of the target protein (e.g., from the Protein Data Bank).A refined protein structure ready for docking.
Ligand Preparation Generating a 3D structure of this compound and assigning appropriate charges and atom types.A low-energy conformation of the dipeptide.
Docking Algorithm Sampling different orientations and conformations of the ligand in the binding site.A set of possible binding poses.
Scoring Function Evaluating and ranking the generated poses based on estimated binding affinity.A ranked list of binding modes with predicted binding energies.
Analysis of Results Visualizing the best-ranked pose and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).Identification of key interactions between this compound and the target protein. dovepress.com

Molecular Dynamics Simulations for Conformational Ensembles and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into its conformational landscape and stability, which are critical for its function and interactions.

In a typical MD simulation of this compound, the molecule would be placed in a simulated physiological environment, such as a water box with appropriate ion concentrations, and subjected to classical mechanics principles. The simulation would track the movement of each atom, revealing the accessible conformations of the dipeptide. The resulting data can be analyzed to identify the most stable or preferred shapes of the molecule and the transitions between different conformations.

Key findings from hypothetical MD simulations could be summarized in a Ramachandran-like plot for the dipeptide, showing the energetically favorable combinations of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Furthermore, analysis of the side-chain dihedral angles would reveal the preferred orientations of the aspartic acid and methionine residues. The stability of the molecule can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable conformation would exhibit minimal fluctuations in its RMSD.

Interactive Data Table: Illustrative Conformational Analysis of this compound

Dihedral AnglePredicted Stable Range (degrees)Notes
φ (Phi)-150 to -50Typical for β-sheet and α-helical regions.
ψ (Psi)+120 to +170 and -70 to -30Reflects extended and more compact structures.
χ1 (Asp)-80 to -60 and 160 to 180Influences the orientation of the carboxyl group.
χ1 (Met)-80 to -60 and 160 to 180Determines the position of the thioether group.

Computational Prediction of Degradation Sites and Pathways

Computational methods are invaluable for predicting the potential degradation of therapeutic molecules like this compound, which can inform formulation and storage strategies. The primary degradation pathways for peptides include hydrolysis, oxidation, and deamidation.

For this compound, several potential degradation sites can be identified. The peptide bond between the aspartic acid and methionine residues is susceptible to hydrolysis, which would lead to the cleavage of the dipeptide into its constituent amino acid derivatives. The rate of this hydrolysis is influenced by pH and temperature.

The side chain of the aspartic acid residue contains a carboxylic acid group, which can participate in intramolecular reactions. Under certain conditions, it can form a cyclic imide intermediate, particularly if the following residue has a small side chain. This can lead to either cleavage of the peptide backbone or racemization at the aspartic acid alpha-carbon.

The methionine residue is known to be susceptible to oxidation. The sulfur atom in its side chain can be oxidized to form methionine sulfoxide (B87167) and, subsequently, methionine sulfone. This oxidation can be initiated by exposure to oxidative agents or even atmospheric oxygen over time and can significantly alter the biological activity of the peptide.

Computational tools, such as quantum mechanics calculations and specialized prediction software, can be employed to estimate the likelihood and kinetics of these degradation pathways. These programs analyze the electronic structure and reactivity of the molecule to identify the most labile bonds and predict the products of degradation.

Interactive Data Table: Predicted Degradation Pathways for this compound

Degradation PathwayPotential SitePredicted OutcomeInfluencing Factors
HydrolysisPeptide Bond (Asp-Met)Cleavage into Z-Asp-OH and Met-OHpH, temperature, enzymatic activity
Cyclic Imide FormationAspartic Acid Side ChainPeptide bond cleavage or racemizationpH, neighboring residues
OxidationMethionine Side Chain (Sulfur)Formation of methionine sulfoxide/sulfoneOxidizing agents, light, oxygen

Analysis of Zwitterionic Forms and Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonding plays a significant role in the solid-state structure and solution behavior of this compound. The molecule has several hydrogen bond donors (the amide N-H and the carboxyl O-H) and acceptors (the carbonyl oxygens and the carboxyl oxygens). These groups can engage in hydrogen bonding with neighboring this compound molecules or with solvent molecules.

Computational analysis, such as through quantum chemical calculations or molecular dynamics simulations with appropriate force fields, can be used to model and visualize these hydrogen bonding networks. Such analyses can reveal the preferred hydrogen bonding patterns, their strengths, and their influence on the packing of the molecules in a crystal lattice or their solvation in an aqueous environment. The formation of strong intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates.

Interactive Data Table: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor GroupType of InteractionPredicted Importance
Amide N-HCarbonyl O (backbone)IntermolecularHigh, contributes to aggregation
Carboxyl O-H (C-terminus)Carboxyl O (side chain)IntermolecularHigh, influences crystal packing
Carboxyl O-H (side chain)Solvent (Water) OSolute-SolventHigh, affects solubility

Future Research Directions and Emerging Applications of Z Asp Met Oh in Biochemical Research

Development of Novel Z-Asp-Met-OH-Based Probes and Tools for Protease Biology

Proteases are a class of enzymes crucial to numerous physiological and pathological processes, making them significant targets for diagnostic and therapeutic development. The specific cleavage of peptide bonds by proteases is a key mechanism that can be harnessed for the design of specific probes. While direct research on this compound as a protease probe is not extensively documented, the principles of protease substrate design suggest its potential as a valuable scaffold.

Future research will likely focus on modifying this compound to create quenched fluorescent probes. In such a design, a fluorophore and a quencher are attached to the peptide. In its intact state, the probe's fluorescence is suppressed. Upon cleavage of the Asp-Met bond by a specific protease, the fluorophore and quencher are separated, leading to a detectable fluorescent signal. This "turn-on" mechanism is a highly sensitive method for detecting protease activity.

The development of such probes would involve:

Identification of Proteases: Determining which proteases specifically recognize and cleave the Asp-Met linkage. This can be achieved through screening against a panel of proteases.

Fluorophore and Quencher Selection: Choosing appropriate fluorescent reporters and quenchers that are compatible with the peptide and the assay conditions.

Synthesis and Optimization: Chemical synthesis of the this compound-based probes and subsequent optimization of their structure to enhance specificity and sensitivity.

These probes could find applications in high-throughput screening for protease inhibitors and in cellular imaging to visualize protease activity in real-time.

Probe ComponentFunctionExample
This compound Protease recognition and cleavage siteCore scaffold
Fluorophore Emits light upon excitationFluorescein, Rhodamine
Quencher Suppresses fluorescence when in proximity to the fluorophoreDabcyl, QSY dyes

Advancements in Chemo-Enzymatic Synthesis for Peptide Libraries Containing Asp-Met Motifs

The synthesis of peptide libraries is a cornerstone of drug discovery and biochemical research, allowing for the screening of millions of compounds for biological activity. Chemo-enzymatic methods, which combine the flexibility of chemical synthesis with the specificity of enzymatic reactions, offer a powerful approach for creating diverse peptide libraries.

While traditional solid-phase peptide synthesis (SPPS) is a well-established method for creating peptides mdpi.commedchemexpress.com, it can face challenges with certain sequences and often requires harsh chemicals google.com. Chemo-enzymatic approaches can overcome some of these limitations. For instance, enzymes like subtilisin and thermolysin have been used for peptide bond formation in organic solvents, offering high stereospecificity under mild conditions nih.govnih.govresearchgate.net.

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that efficiently incorporate the Asp-Met motif into growing peptide chains. This could involve screening for novel ligases or modifying existing ones to alter their substrate specificity.

Optimizing Reaction Conditions: Fine-tuning parameters such as solvent, pH, and temperature to maximize the yield and purity of peptides containing the Asp-Met motif researchgate.net.

Combinatorial Library Synthesis: Integrating these chemo-enzymatic methods into automated platforms for the high-throughput synthesis of peptide libraries with variations around the Asp-Met core.

These advancements will facilitate the creation of large and diverse libraries of Asp-Met containing peptides for screening in various biological assays.

Refinement of Computational Models for Rational Design of Aspartyl-Methionyl Peptides

Computational modeling has become an indispensable tool in modern drug discovery and peptide design. By simulating the behavior of molecules at an atomic level, researchers can predict their properties and design novel compounds with desired functions. Although specific computational studies on this compound are not widely available, existing computational methods can be readily applied to this dipeptide and its derivatives.

Future directions in the computational modeling of Asp-Met containing peptides will likely involve:

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of this compound and larger peptides containing the Asp-Met motif. These simulations can reveal preferred structures and how they are influenced by the surrounding environment youtube.com.

Structure-Based Design: Using the three-dimensional structures of target proteins, such as proteases or receptors, to design Asp-Met peptides that bind with high affinity and specificity. This involves docking studies and free energy calculations to predict binding modes and affinities.

Machine Learning and AI: Employing machine learning algorithms and artificial intelligence to predict the biological activity of Asp-Met containing peptides based on their sequence and structural features. These models can be trained on existing data to guide the design of new and more potent peptides nih.gov.

These computational approaches will accelerate the design-build-test cycle of developing novel Asp-Met peptides for various applications, from enzyme substrates to therapeutic leads.

Computational MethodApplication for Asp-Met Peptides
Molecular Dynamics Predicting conformational preferences and flexibility.
Docking Predicting binding modes to target proteins.
Free Energy Calculations Estimating binding affinities.
Machine Learning Predicting biological activity and optimizing sequences.

Integration of this compound Research with High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity nih.gov. The integration of research on this compound and peptides containing the Asp-Met motif with HTS platforms is a crucial step towards discovering novel bioactive molecules.

Future advancements in this area will likely focus on developing and adapting HTS assays for screening libraries of Asp-Met containing peptides. Key HTS platforms that can be utilized include:

Fluorescence-Based Assays: As mentioned in section 7.1, quenched fluorescent probes based on the Asp-Met sequence can be used in HTS to identify protease inhibitors. These assays are well-suited for automation and can be performed in microplate formats nih.govacs.org.

Mass Spectrometry-Based Screening: Mass spectrometry offers a label-free method for HTS. It can be used to directly measure the cleavage of Asp-Met containing substrates by proteases or to identify peptides from a library that bind to a specific target researchgate.netnih.gov.

Cell-Based Assays: For peptides designed to have cellular effects, HTS can be performed using cell-based assays that measure parameters such as cell viability, signaling pathway activation, or gene expression.

The development of robust and scalable HTS assays will be critical for unlocking the therapeutic potential of peptides derived from or inspired by this compound.

Exploration of this compound as a Precursor for Biologically Active Peptides

This compound serves as a valuable building block for the synthesis of larger, more complex peptides with potential biological activity. The Asp-Met motif is found in various naturally occurring and synthetic peptides with diverse functions.

Future research will likely explore the use of this compound in the synthesis of peptides with a range of biological activities, including:

Antimicrobial Peptides: The combination of acidic and hydrophobic residues can be a feature of antimicrobial peptides. The Asp-Met motif could be incorporated into novel peptide sequences designed to disrupt microbial membranes.

Enzyme Inhibitors: Beyond being a substrate, peptides containing the Asp-Met motif could be designed to act as inhibitors of specific proteases or other enzymes. The Z-group can also be a key part of the pharmacophore.

Cell-Penetrating Peptides: The physicochemical properties of the Asp-Met dipeptide could be leveraged in the design of peptides capable of crossing cell membranes to deliver therapeutic cargo.

Therapeutic Peptides: The precursor tripeptide of thymopentin, Z-Asp-Val-Tyr-OH, has been synthesized using a chemo-enzymatic method, highlighting the utility of Z-protected aspartic acid derivatives in creating immunomodulatory peptides nih.gov. Similarly, this compound could be a starting point for novel therapeutics.

The synthesis of these bioactive peptides can be achieved through established methods like solid-phase peptide synthesis nih.gov or emerging chemo-enzymatic strategies nih.gov. The exploration of this compound as a precursor will undoubtedly expand the arsenal (B13267) of bioactive peptides available for therapeutic and research purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.